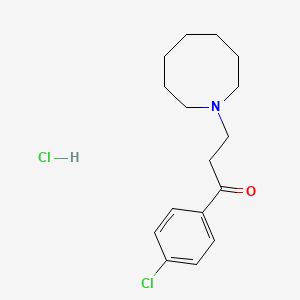
3-(Azocan-1-yl)-1-(4-chlorophenyl)propan-1-one hydrochloride
Overview
Description
3-(Azocan-1-yl)-1-(4-chlorophenyl)propan-1-one hydrochloride, also known as 4-chloro-2-azocanone, is an organic compound belonging to the class of azocanes. It is a white crystalline solid with a melting point of 140-142°C and a boiling point of 305-306°C. 4-chloro-2-azocanone is of interest due to its potential applications in organic synthesis and its use in the pharmaceutical industry.
Scientific Research Applications
Environmental Impact and Toxicity of Chlorophenyl Compounds
Research into the environmental impact and toxicity of chlorophenyl compounds has shown that they can exert moderate toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment can vary, with some chlorophenols demonstrating moderate to high persistence under certain conditions, largely due to the presence or absence of adapted microflora capable of biodegrading these compounds. Studies have highlighted the importance of understanding the environmental pathways and degradation products of these compounds to mitigate their adverse effects on ecosystems (Krijgsheld & Gen, 1986).
Chlorophenols as Precursors in Chemical Processes
Chlorophenols have been identified as significant precursors in the formation of more toxic compounds, such as dioxins, in chemical and thermal processes, including waste incineration. This has implications for waste management and pollution control strategies, underscoring the need for efficient detection, control, and treatment technologies to reduce the environmental burden of these compounds and their more hazardous by-products (Peng et al., 2016).
properties
IUPAC Name |
3-(azocan-1-yl)-1-(4-chlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO.ClH/c17-15-8-6-14(7-9-15)16(19)10-13-18-11-4-2-1-3-5-12-18;/h6-9H,1-5,10-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCQVKTWGNERRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCC(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)
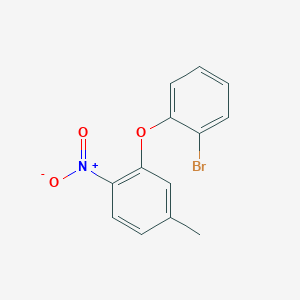

![3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1380036.png)
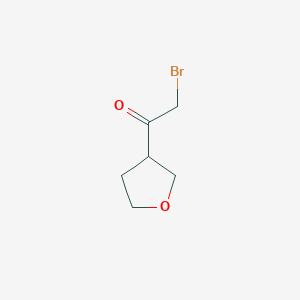
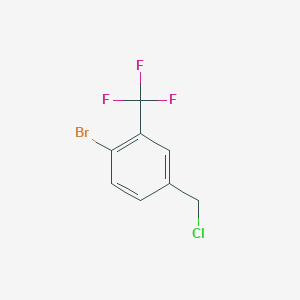
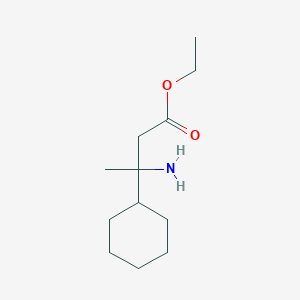
![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
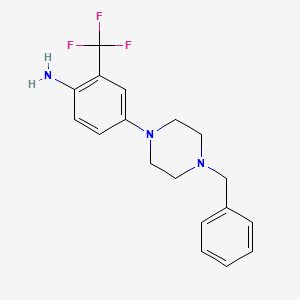
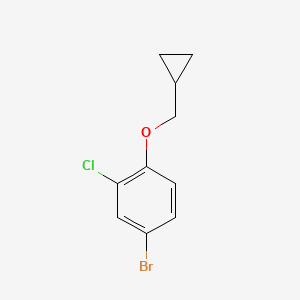
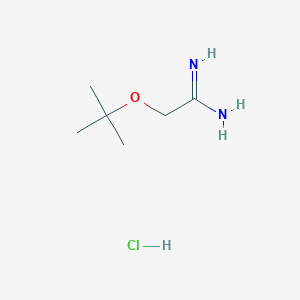
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)